[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Overview
Description
[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C21H24FN3O4 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the Equilibrative Nucleoside Transporters (ENTs) and Acetylcholinesterase (AChE) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing acetylcholine levels .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 . It also inhibits AChE, thereby increasing acetylcholine levels .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. By inhibiting ENTs, it can impact nucleotide synthesis and adenosine function . By inhibiting AChE, it increases acetylcholine levels, affecting cholinergic transmission .
Result of Action
The molecular and cellular effects of the compound’s action include changes in nucleotide synthesis and adenosine function due to ENT inhibition , and increased acetylcholine levels due to AChE inhibition . These changes can have various effects depending on the specific context.
Biochemical Analysis
Biochemical Properties
[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, with high potency . The interaction with MAO-B involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity. Additionally, this compound may interact with other proteins involved in neurotransmitter regulation, further influencing biochemical pathways related to mood and cognition .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a crucial role in nucleotide synthesis and adenosine regulation . By inhibiting ENT2, this compound can alter cellular uptake of nucleosides, impacting cell proliferation and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as MAO-B, leading to competitive inhibition . This binding prevents the enzyme from catalyzing its substrate, thereby modulating neurotransmitter levels in the brain. Additionally, the compound’s interaction with ENTs involves binding to specific transporter sites, resulting in non-competitive inhibition and altered nucleoside transport . These interactions highlight the compound’s potential as a modulator of biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory effects on target enzymes and transporters over extended periods . Long-term studies have shown that the compound can sustain its biochemical activity, with minimal degradation observed in vitro . These findings suggest that this compound is a stable and effective modulator of cellular processes in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit target enzymes and transporters without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in neurotransmitter levels and potential neurotoxicity . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways influence the compound’s pharmacokinetics, including its absorption, distribution, and elimination from the body. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound interacts with equilibrative nucleoside transporters (ENTs), particularly ENT2, which regulate its cellular uptake and distribution . Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and transporters . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, such as the mitochondria or endoplasmic reticulum, further influencing its biochemical activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
2-(N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-17-8-6-16(7-9-17)25(15-21(27)28)14-20(26)24-12-10-23(11-13-24)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASZWXTYQPYNNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132407 | |
Record name | Glycine, N-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-37-5 | |
Record name | Glycine, N-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.